
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tetrahydroisoquinoline core with various substituents, including a chlorophenethyl group, a diethylaminoethyl group, and methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Pictet-Spengler Reaction: This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides, followed by dehydrogenation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes:
Catalytic Hydrogenation: To reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with similar biological activities.
Phenethylamines: Compounds with a phenethylamine core, often with psychoactive properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-2-(2-(diethylamino)ethyl)-6,7-dimethoxy-, hydrobromide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
特性
CAS番号 |
63937-74-6 |
|---|---|
分子式 |
C25H36BrClN2O2 |
分子量 |
511.9 g/mol |
IUPAC名 |
2-[1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethyl-diethylazanium;bromide |
InChI |
InChI=1S/C25H35ClN2O2.BrH/c1-5-27(6-2)15-16-28-14-13-20-17-24(29-3)25(30-4)18-22(20)23(28)12-9-19-7-10-21(26)11-8-19;/h7-8,10-11,17-18,23H,5-6,9,12-16H2,1-4H3;1H |
InChIキー |
YDOWCNBJMHAORA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


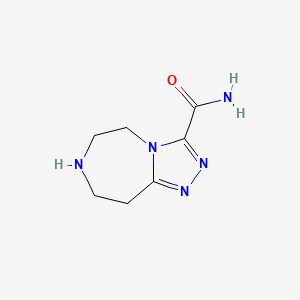
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
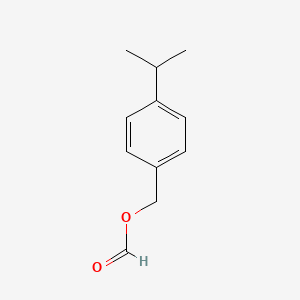
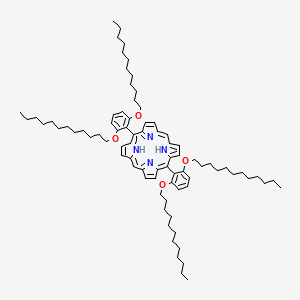

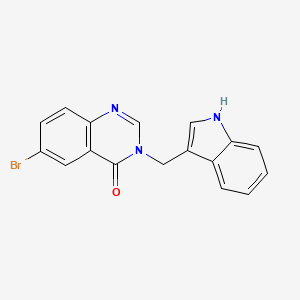
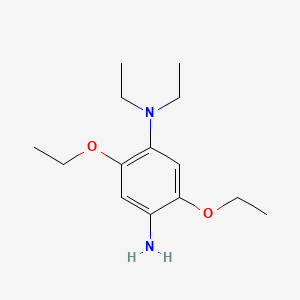

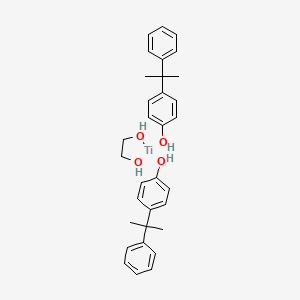
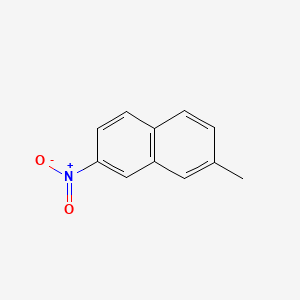
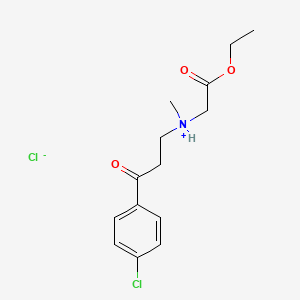
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
